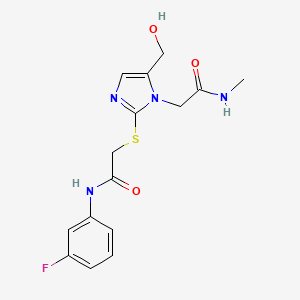
2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C19H16ClN3O5S2 and its molecular weight is 465.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A study outlined the synthesis of N-substituted derivatives of this compound, focusing on its structural elucidation using spectral analytical techniques such as IR, EI-MS, 1H NMR, and 13C-NMR. These compounds were evaluated for antibacterial and anti-enzymatic potentials, showcasing their multifunctional aspects and providing valuable insights into their cytotoxic behavior through hemolytic study (K. Nafeesa et al., 2017).
Antimicrobial Activity
- Research on novel thiazolidinone and acetidinone derivatives, including structures similar to the specified compound, showed antimicrobial activity against various micro-organisms, underlining the potential of these compounds in addressing resistant bacterial strains (B. Mistry et al., 2009).
- Another study synthesized and evaluated 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives for their antibacterial and antifungal activities, with some compounds showing promising results (B. Debnath & S. Ganguly, 2015).
Anti-Urease and Antibacterial Activities
- A study involving the synthesis of 5-aryl thiophenes bearing sulphonylacetamide (sulfacetamide) groups revealed significant antibacterial and anti-urease activities. This research provides a foundation for developing compounds with enhanced pharmacological profiles, including the molecule (Mnaza Noreen et al., 2015).
Antitumor Activity
- The synthesis of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, incorporating structures akin to the specified compound, was evaluated for antitumor activity. This research suggests the potential of these compounds in cancer therapy, indicating the broad applicability of the compound's core structure (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-amino-4-methoxybenzoic acid to form the intermediate 4-chlorobenzenesulfonamide. This intermediate is then reacted with 2-thiouracil in the presence of a base to form the key intermediate 2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide.", "Starting Materials": [ "4-chlorobenzenesulfonyl chloride", "2-amino-4-methoxybenzoic acid", "2-thiouracil", "base", "solvents" ], "Reaction": [ "Step 1: 4-chlorobenzenesulfonyl chloride is reacted with 2-amino-4-methoxybenzoic acid in the presence of a base and a solvent to form the intermediate 4-chlorobenzenesulfonamide.", "Step 2: The intermediate 4-chlorobenzenesulfonamide is then reacted with 2-thiouracil in the presence of a base and a solvent to form the key intermediate 2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide.", "Step 3: The key intermediate is purified and isolated using standard techniques such as column chromatography or recrystallization." ] } | |
CAS-Nummer |
899357-64-3 |
Molekularformel |
C19H16ClN3O5S2 |
Molekulargewicht |
465.92 |
IUPAC-Name |
2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C19H16ClN3O5S2/c1-28-14-6-4-13(5-7-14)22-17(24)11-29-19-21-10-16(18(25)23-19)30(26,27)15-8-2-12(20)3-9-15/h2-10H,11H2,1H3,(H,22,24)(H,21,23,25) |
InChI-Schlüssel |
MAKUGXHNOBMEHR-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidoyl}benzohydrazide](/img/structure/B2548723.png)


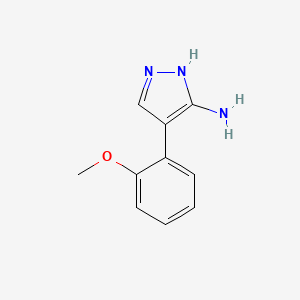


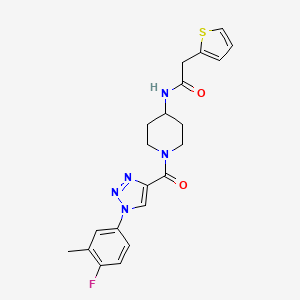
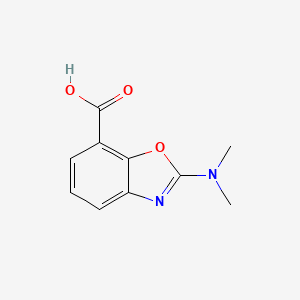
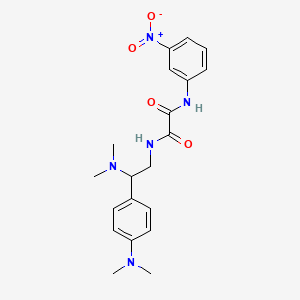
![Tert-butyl 3-methyl-1-piperidin-4-yl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate;hydrochloride](/img/structure/B2548734.png)
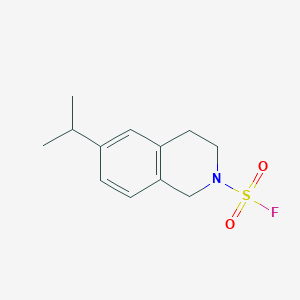

![2,4-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2548742.png)
